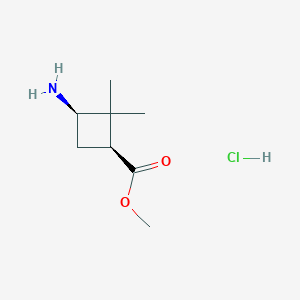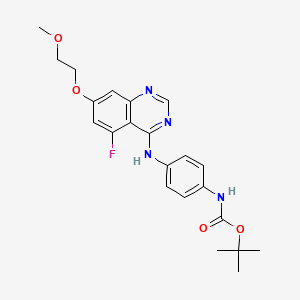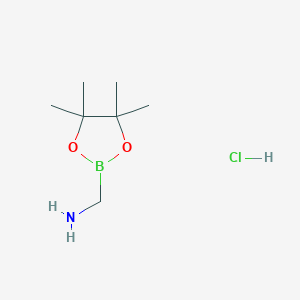
Aminomethylboronic acid pinacol ester hydrochloride
Vue d'ensemble
Description
Aminomethylboronic acid pinacol ester hydrochloride is a useful research chemical . It has a molecular weight of 193.48 g/mol . It is often used in the field of organic synthesis .
Molecular Structure Analysis
The chemical formula of Aminomethylboronic acid pinacol ester hydrochloride is C7H16BNO2 . The structure can be represented by the SMILES string B1 (OC (C (O1) (C)C) (C)C)CN.Cl .
Chemical Reactions Analysis
Pinacol boronic esters, including Aminomethylboronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . They are involved in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters is a significant reaction .
Physical And Chemical Properties Analysis
Aminomethylboronic acid pinacol ester hydrochloride is a solid . It has a molecular weight of 193.48 g/mol .
Applications De Recherche Scientifique
Solid-Phase Mono-N-Methylation of Amino Acids : A novel method for mono-N-methylation of resin-supported amino acids was developed using Matteson's 1,2-carbon-to-nitrogen migration of boron in alpha-aminoalkylboronic esters. This method involves methylating amino acids supported on either Wang resin or SASRIN resin with pinacol chloromethylboronic ester, followed by rearrangement of the resulting aminomethylboronate (Laplante & Hall, 2001).
Hydrolysis at Physiological pH : Research on phenylboronic pinacol esters, closely related to aminomethylboronic acid pinacol ester, indicates their susceptibility to hydrolysis at physiological pH. This has implications for their stability and potential use in pharmacological applications (Achilli et al., 2013).
Fluorescent Sensor for Trace Amounts of Water : Anthracene-(aminomethyl)phenylboronic acid pinacol ester was developed as a highly sensitive PET (photo-induced electron transfer)-type fluorescent sensor, demonstrating potential applications in detecting trace amounts of water (Miho et al., 2021).
Hypochlorite Amperometric Sensor : A novel label-free hypochlorite amperometric sensor was developed based on the direct oxidation of benzeneboronic acid pinacol ester induced by hypochlorite. This suggests applications in water pollution control, environmental monitoring, and food safety (Guo et al., 2019).
Synthesis of α-Aminoboronic Esters : Bis(pinanediolato)diboron was used instead of bis(pinacolato)diboron in the stereospecific synthesis of α-aminoboronic esters, indicating the potential for creating stable pinanediol-protected α-aminoboronic esters over pinacol derivatives (Jinbo Chen et al., 2014).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ . Personal protective equipment/face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQFIKOPWDOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminomethylboronic acid pinacol ester hydrochloride | |
CAS RN |
298689-75-5 | |
| Record name | Aminomethylboronic acid pinacol ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



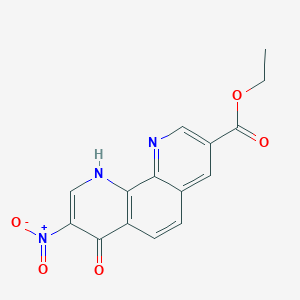

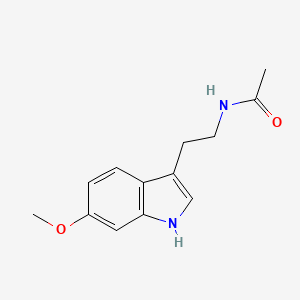
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
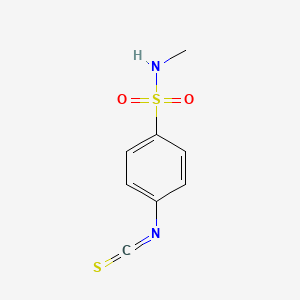
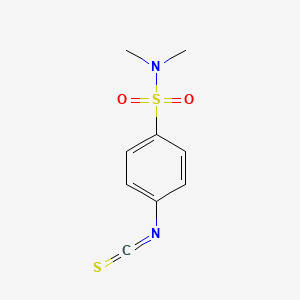
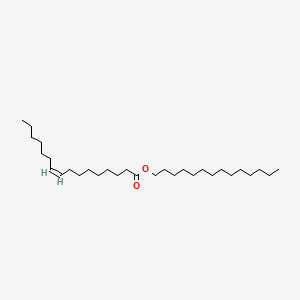

![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
